molecular formula Te3Y2 B1143665 YTTRIUM TELLURIDE CAS No. 12166-71-1

YTTRIUM TELLURIDE

カタログ番号: B1143665
CAS番号: 12166-71-1
分子量: 560.61
注意: 研究専用です。人間または獣医用ではありません。
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説明

Yttrium telluride (Y–Te) is a binary inorganic compound composed of yttrium (Y), a transition metal in Group 3 of the periodic table , and tellurium (Te), a metalloid in Group 14. Classified under both tellurides and yttrium compounds, it shares structural and chemical characteristics with other rare earth chalcogenides . Yttrium, often grouped with rare earth elements (REEs), exhibits a +3 oxidation state in most compounds, while tellurium in tellurides typically adopts a −2 oxidation state .

Yttrium telluride is synthesized via high-temperature solid-state reactions or vapor deposition, though detailed preparative methods are sparsely documented in the literature .

特性

CAS番号

12166-71-1

分子式

Te3Y2

分子量

560.61

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions: Yttrium telluride can be synthesized through several methods, including solid-state reactions and chemical vapor deposition. One common method involves the direct combination of yttrium and tellurium at high temperatures. The reaction is typically carried out in a vacuum or inert atmosphere to prevent oxidation:

2Y+3TeY2Te32Y + 3Te \rightarrow Y_2Te_3 2Y+3Te→Y2​Te3​

Industrial Production Methods: Industrial production of yttrium telluride often involves the reduction of yttrium oxide with tellurium in a high-temperature furnace. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product. The reaction is as follows:

Y2O3+3TeY2Te3+3O2Y_2O_3 + 3Te \rightarrow Y_2Te_3 + 3O_2 Y2​O3​+3Te→Y2​Te3​+3O2​

化学反応の分析

Types of Reactions: Yttrium telluride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Yttrium telluride can be oxidized to form yttrium oxide and tellurium dioxide. This reaction typically occurs at elevated temperatures in the presence of oxygen:

    Oxidation: Y2Te3+3O2Y2O3+3TeO2Y_2Te_3 + 3O_2 \rightarrow Y_2O_3 + 3TeO_2 Y2​Te3​+3O2​→Y2​O3​+3TeO2​

    Reduction of yttrium telluride can be achieved using hydrogen gas, resulting in the formation of elemental yttrium and tellurium:

    Reduction: Y2Te3+3H22Y+3Te+3H2OY_2Te_3 + 3H_2 \rightarrow 2Y + 3Te + 3H_2O Y2​Te3​+3H2​→2Y+3Te+3H2​O

    Yttrium telluride can undergo substitution reactions with halogens to form yttrium halides and tellurium halides:

    Substitution: Y2Te3+6Cl22YCl3+3TeCl2Y_2Te_3 + 6Cl_2 \rightarrow 2YCl_3 + 3TeCl_2 Y2​Te3​+6Cl2​→2YCl3​+3TeCl2​

Major Products Formed: The major products formed from these reactions include yttrium oxide, tellurium dioxide, yttrium halides, and tellurium halides.

科学的研究の応用

作用機序

The mechanism by which yttrium telluride exerts its effects is primarily related to its thermoelectric and electronic properties. In thermoelectric applications, yttrium telluride generates an electric current when subjected to a temperature gradient. This effect is due to the movement of charge carriers (electrons and holes) within the material. The efficiency of this process is quantified by the thermoelectric figure of merit (ZT), which depends on the material’s electrical conductivity, thermal conductivity, and Seebeck coefficient .

類似化合物との比較

Comparison with Similar Telluride Compounds

The comparative analysis focuses on structural properties , thermoelectric performance , thermal stability , and applications .

Structural Properties

Yttrium telluride likely crystallizes in a cubic or hexagonal lattice, similar to other rare earth tellurides (e.g., Ytterbium telluride, YbTe). In contrast:

  • Bismuth telluride (Bi₂Te₃) : Adopts a layered rhombohedral structure with alternating Bi and Te atoms, enabling anisotropic electrical and thermal conductivity .
  • Zinc telluride (ZnTe) : Exhibits a zinc-blende cubic structure, widely used in optoelectronics due to its direct bandgap (~2.26 eV) .
  • Sodium telluride (Na₂Te) : Forms an ionic crystal structure with high solubility in water, distinguishing it from covalent or metallic-bonded tellurides .
Table 1: Structural Comparison of Selected Tellurides
Compound Crystal Structure Bonding Type Bandgap (eV)
Yttrium telluride Cubic/Hexagonal Metallic/Covalent Not reported
Bismuth telluride Rhombohedral Covalent 0.15–0.25
Zinc telluride Zinc-blende Covalent 2.26
Sodium telluride Ionic cubic Ionic Insulator

Thermoelectric Performance

Thermoelectric efficiency is quantified by the dimensionless figure of merit (ZT):
$$ ZT = \frac{S^2 \sigma T}{\kappa} $$

where $ S $ = Seebeck coefficient, $ \sigma $ = electrical conductivity, $ \kappa $ = thermal conductivity, and $ T $ = temperature.

  • Bismuth antimony telluride (BiSbTe): Holds the highest ZT (\sim1.4 at 100°C) among bulk tellurides, achieved through nanostructuring to reduce thermal conductivity .
  • Lead telluride (PbTe) : A high-temperature thermoelectric material with ZT \sim1.8 at 500°C, leveraging resonant states in the valence band .

Thermal and Chemical Stability

  • Yttrium telluride : Expected to exhibit high thermal stability (>1000°C) akin to yttrium oxides (e.g., Y₂O₃ melts at 2430°C) .
  • Sodium telluride : Hygroscopic and decomposes in moist air, limiting its use in ambient conditions .
  • Bismuth telluride : Stable up to 600°C but oxidizes in air above 500°C .

Q & A

Q. What are the established methods for synthesizing high-purity Yttrium Telluride (YTe), and what characterization techniques are critical for verifying its structural and electronic properties?

  • Methodological Answer : Synthesis of YTe typically employs solid-state reactions or chemical vapor deposition (CVD). For solid-state synthesis, stoichiometric mixtures of Y and Te precursors are annealed under inert atmospheres (e.g., argon) at 800–1000°C for 48–72 hours. Critical parameters include precursor purity, heating rate, and cooling protocols to avoid oxidation. Characterization requires X-ray diffraction (XRD) for phase identification, scanning electron microscopy (SEM) for morphology, and energy-dispersive X-ray spectroscopy (EDX) for stoichiometric validation. Electronic properties are assessed via Hall effect measurements and UV-Vis spectroscopy for bandgap determination. Reproducibility hinges on documenting furnace calibration and environmental controls .

Q. How does the choice of synthesis parameters influence the stoichiometry and phase purity of Yttrium Telluride?

  • Methodological Answer : Deviations in precursor ratios, annealing duration, or temperature gradients can lead to non-stoichiometric phases (e.g., Y₂Te₃ or Te-rich defects). To mitigate this, use in situ monitoring tools like thermogravimetric analysis (TGA) to track reaction progress. Post-synthesis, refine phase purity via iterative Rietveld refinement of XRD patterns and cross-validate with Raman spectroscopy to detect secondary phases. For CVD-grown YTe, adjust gas flow rates and substrate temperatures to optimize crystallinity, as Te volatility requires precise pressure control .

Advanced Research Questions

Q. What computational approaches, such as density functional theory (DFT), are most suitable for predicting the electronic band structure of YTe, and how do different exchange-correlation functionals affect the accuracy of these predictions?

  • Methodological Answer : DFT with Generalized Gradient Approximation (GGA) functionals (e.g., Perdew-Burke-Ernzerhof (PBE)) is commonly used for preliminary band structure calculations. However, GGA tends to underestimate bandgaps due to self-interaction errors. Hybrid functionals (e.g., HSE06) or GW approximations improve accuracy but require higher computational resources. Validate predictions against experimental optical absorption spectra. For defect analysis, use supercell models with van der Waals corrections to account for Te’s layered structure .

Q. How can researchers resolve discrepancies in reported values of YTe’s thermal conductivity obtained through different measurement techniques (e.g., transient vs. steady-state methods)?

  • Methodological Answer : Discrepancies often arise from contact resistance errors in steady-state methods or anisotropic heat flow in transient techniques. Design comparative studies using both laser flash analysis (transient) and guarded hot plate (steady-state) setups. Apply finite-element modeling to simulate thermal gradients and identify measurement artifacts. Cross-reference results with density-functional perturbation theory (DFPT) calculations of lattice thermal conductivity, accounting for phonon scattering mechanisms .

Q. What strategies are effective in engineering defects or dopants in YTe to modulate its thermoelectric performance, and how can these modifications be experimentally validated?

  • Methodological Answer : Doping with rare-earth elements (e.g., La or Gd) or introducing Te vacancies can alter carrier concentration and lattice thermal conductivity. Use arc-melting for doping homogeneity, followed by spark plasma sintering (SPS) to minimize grain boundary resistance. Characterize dopant distribution via atom probe tomography (APT) and correlate with Seebeck coefficient and electrical conductivity measurements. For defect quantification, employ positron annihilation spectroscopy to detect vacancy clusters .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in literature reports on YTe’s bandgap values (e.g., 0.8 eV vs. 1.2 eV)?

  • Methodological Answer : Variations may stem from sample quality (e.g., surface oxidation) or measurement techniques (Tauc plot vs. ellipsometry). Standardize samples by synthesizing in glovebox conditions and encapsulating with inert layers (e.g., Al₂O₃) before optical testing. Perform UV-Vis and photoluminescence (PL) spectroscopy under identical excitation wavelengths. Publish raw data (absorbance vs. energy plots) to enable reanalysis, adhering to FAIR data principles .

Q. What protocols ensure reproducibility in YTe thin-film growth for optoelectronic applications?

  • Methodological Answer : Document substrate pretreatment (e.g., plasma cleaning), deposition rates (Å/s), and post-deposition annealing parameters. Use atomic force microscopy (AFM) to quantify surface roughness and spectroscopic ellipsometry for thickness validation. Share deposition chamber base pressure and residual gas analysis reports to contextualize impurity levels. Collaborative round-robin experiments across labs can identify process-sensitive variables .

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